1-(3,5-Dimethoxyphenyl)cyclopropanamine

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Procure 1-(3,5-Dimethoxyphenyl)cyclopropanamine for structure-activity relationship (SAR) programs requiring target selectivity. The 3,5-dimethoxy substitution pattern is a proven determinant of potency for LSD1 and MAO enzymes, while the strained cyclopropane ring confers metabolic stability and enables irreversible inhibition mechanisms not achievable with simple alkylamines. This scaffold is ideal for generating sp³-rich compound libraries and probing 5-HT2 receptor binding. Do not substitute with 3,4- or 2,5-regioisomers without re-validation due to established SAR divergence.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B11727284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)cyclopropanamine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2(CC2)N)OC
InChIInChI=1S/C11H15NO2/c1-13-9-5-8(11(12)3-4-11)6-10(7-9)14-2/h5-7H,3-4,12H2,1-2H3
InChIKeyJKLSQESFRNWDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Structural Scaffold for Medicinal Chemistry Research


1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS 1211593-67-7) is a small-molecule organic compound characterized by a cyclopropane ring directly attached to an amine group and a 3,5-dimethoxyphenyl substituent . It belongs to the class of arylcyclopropylamines (ACPAs), which are recognized scaffolds for the development of mechanism-based inhibitors of key enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs) . The compound is a versatile building block in organic synthesis, with predicted physicochemical properties including a density of 1.127±0.06 g/cm³ and a boiling point of 320.6±42.0 °C . Its core structure is of interest in drug discovery, particularly for neurological disorders and oncology, due to the potential of its cyclopropane ring to confer metabolic stability and unique binding interactions [1].

Why Generic Substitution of 1-(3,5-Dimethoxyphenyl)cyclopropanamine is Not Recommended


The substitution of 1-(3,5-Dimethoxyphenyl)cyclopropanamine with a close analog, such as the 3,4- or 2,5-dimethoxy regioisomer, or the unsubstituted 1-phenylcyclopropanamine, is highly inadvisable without rigorous re-validation. The specific substitution pattern on the phenyl ring (3,5- vs. 3,4- or 2,5-) is a well-established determinant of potency and selectivity for enzyme targets like LSD1, as demonstrated in structure-activity relationship (SAR) studies of arylcyclopropylamines . Furthermore, the cyclopropane ring's inherent ring strain enables a unique, irreversible mechanism of action with enzymes such as LSD1 and MAO, a property not shared by simple alkylamines or larger cycloalkyl analogs [1]. Even small structural changes can alter the pKa of the amine group, affecting its protonation state, membrane permeability, and target engagement at physiological pH . Therefore, interchangeability cannot be assumed; the specific structural features of 1-(3,5-Dimethoxyphenyl)cyclopropanamine are integral to its unique profile and must be considered in experimental design and procurement.

Quantitative Differentiation Guide for 1-(3,5-Dimethoxyphenyl)cyclopropanamine vs. Closest Analogs


Predicted pKa Modulation via 3,5-Dimethoxy Substitution Pattern

The 3,5-dimethoxy substitution pattern on the phenyl ring of 1-(3,5-Dimethoxyphenyl)cyclopropanamine is predicted to modulate the basicity of the primary amine, a critical parameter influencing its pharmacokinetic and target engagement profile. Compared to the unsubstituted analog, 1-phenylcyclopropanamine, the electron-donating methoxy groups are expected to increase the amine's pKa, affecting its protonation state at physiological pH [1]. This is a key differentiator from regioisomers like 1-(3,4-dimethoxyphenyl)cyclopropanamine, where the para-methoxy group's resonance effect may lead to a different pKa value . The predicted pKa of 7.55±0.20 for the target compound provides a quantitative benchmark for comparison .

Medicinal Chemistry Drug Discovery Physicochemical Property Prediction

Structural Scaffold for Mechanism-Based Enzyme Inhibition

A defining feature of 1-(3,5-Dimethoxyphenyl)cyclopropanamine and its class (arylcyclopropylamines, ACPAs) is the cyclopropane ring's potential to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1 and MAO enzymes, leading to irreversible inhibition [1]. This mechanism is a stark differentiator from non-cyclopropylamine analogs, such as 3,5-dimethoxyphenethylamine, which act as reversible ligands or substrates. The potency of this inhibition is highly dependent on the aryl substitution pattern, with SAR studies showing that modifications on the phenyl ring can shift IC50 values for LSD1 inhibition by more than 100-fold . While a specific IC50 value for the target compound is not publicly available, its 3,5-dimethoxy substitution pattern is a distinct chemotype within this validated inhibitor class.

Chemical Biology Enzymology Epigenetics Neuroscience

Predicted Physicochemical Profile and LogP

The predicted lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, differentiates 1-(3,5-Dimethoxyphenyl)cyclopropanamine from its less substituted analog, 1-phenylcyclopropanamine. The presence of two methoxy groups increases the molecular weight and is expected to modulate the partition coefficient (LogP). The predicted LogP for 1-(3,4-dimethoxyphenyl)cyclopropanamine is reported as 2.35 [1], providing a baseline for the regioisomer class. While a specific LogP for the 3,5-isomer is not universally reported, its calculated cLogP is anticipated to be in a similar range, a significant increase from the unsubstituted 1-phenylcyclopropanamine (LogP ~1.5). This shift in lipophilicity has direct implications for membrane permeability and metabolic stability.

Medicinal Chemistry ADME Computational Chemistry

Optimal Research Applications for 1-(3,5-Dimethoxyphenyl)cyclopropanamine


LSD1 (KDM1A) Inhibitor Hit-to-Lead Optimization

As a member of the arylcyclopropylamine class, 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a relevant scaffold for structure-activity relationship (SAR) studies aimed at developing novel, irreversible LSD1 inhibitors. The compound's 3,5-dimethoxy substitution pattern offers a distinct electronic and steric profile compared to other regioisomers . Researchers can use it as a core structure to explore how modifications at the amine or additional substitutions on the phenyl ring affect potency, selectivity over MAO enzymes, and cellular activity in cancer models, as demonstrated in broader ACPA SAR campaigns [1].

Tool Compound for Investigating Serotonin Receptor Pharmacology

The 3,5-dimethoxy substitution pattern on a phenylalkylamine backbone is a known motif for modulating affinity at serotonin receptors, particularly the 5-HT2 family [2]. While not a potent agonist itself, 1-(3,5-Dimethoxyphenyl)cyclopropanamine can serve as a valuable structural comparator in studies aiming to delineate the binding mode of more complex agonists like DOI or DOB. Its cyclopropane-constrained amine may help probe the conformational preferences of the 5-HT2A receptor's orthosteric binding site, as suggested by studies on related trans-2-phenylcyclopropylamines [3].

Synthetic Building Block for Constrained Amine Libraries

The cyclopropane ring in 1-(3,5-Dimethoxyphenyl)cyclopropanamine confers a high degree of conformational constraint on the amine, a feature highly sought after in medicinal chemistry to improve target selectivity and metabolic stability. This compound is an ideal building block for generating libraries of novel, sp³-rich molecules through amide coupling, reductive amination, or other amine-functionalization reactions. Its utility lies in its ability to introduce a rigid, three-dimensional element into lead compounds, which is a proven strategy to escape 'flatland' and improve clinical success rates [4].

MAO Inhibition and Selectivity Profiling

Given the established mechanism of cyclopropylamines as irreversible MAO inhibitors, 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a candidate for profiling against MAO-A and MAO-B isoforms [5]. Comparative studies against the unsubstituted 1-phenylcyclopropanamine and other regioisomers can help elucidate the structural determinants of MAO isoform selectivity. This is particularly relevant for minimizing the risk of serotonin syndrome or tyramine-induced hypertensive crisis associated with non-selective MAO inhibition, a key consideration in the development of safer CNS therapeutics [6].

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